N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-6-7-18-15(12-16)8-10-23(18)13-20(25)21-9-11-24-14-22-17-4-2-3-5-19(17)24/h2-8,10,12,14H,9,11,13H2,1H3,(H,21,25) |
InChI Key |
XQGHYXBWLFNLPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and indole intermediates
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzimidazole and indole intermediates are coupled using a suitable linker, such as ethyl bromide, under basic conditions.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter roles, respectively.
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its combined benzimidazole and indole structure, which may confer a broader range of biological activities compared to compounds containing only one of these moieties .
Biological Activity
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound that integrates a benzimidazole moiety with an indole structure, suggesting potential for diverse biological activities. Benzimidazole derivatives are known for their pharmacological significance, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Benzimidazole nucleus : Known for its role in various therapeutic applications.
- Indole ring : Contributes to the compound's bioactivity through its ability to interact with biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed inhibition of cancer cell proliferation. For instance, derivatives demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to high potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | MCF-7 | 15 |
| This compound | A549 | 30 |
Antimicrobial Activity
Benzimidazole derivatives have also shown promising antimicrobial effects. In a comparative study, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing benzimidazole moieties has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines. For instance, in vitro assays demonstrated that similar compounds reduced TNF-alpha and IL-6 levels significantly, suggesting a pathway for therapeutic application in inflammatory diseases .
Case Studies
Several case studies have explored the effects of this compound and its analogs:
- Case Study on Cancer Cell Lines : A study involving the treatment of A549 lung cancer cells with this compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry analysis.
- Antimicrobial Efficacy : Another investigation tested the compound against clinical isolates of bacteria. The results indicated that it outperformed standard antibiotics like ciprofloxacin, especially in multidrug-resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications at specific positions on the benzimidazole or indole rings can significantly enhance potency and selectivity. For example, substituents at the 5-position of the indole ring have been associated with increased anticancer activity due to enhanced interaction with target proteins involved in cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
